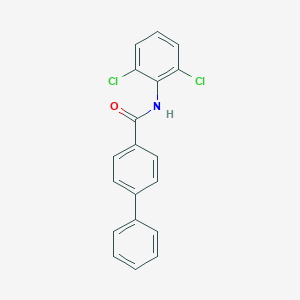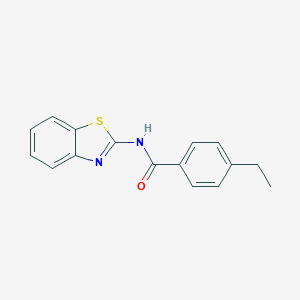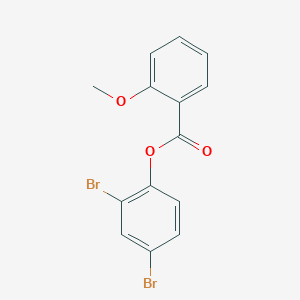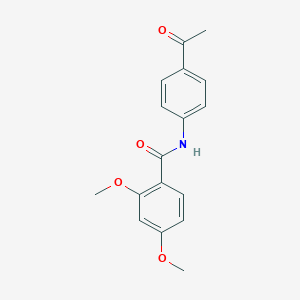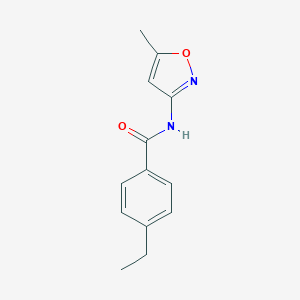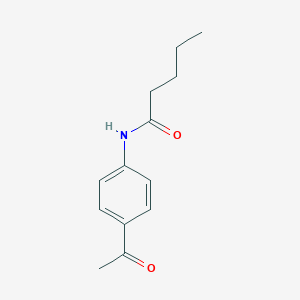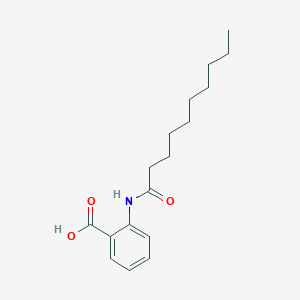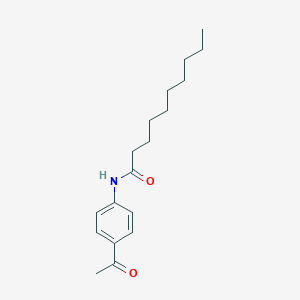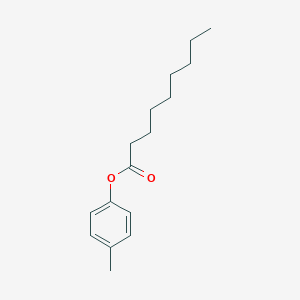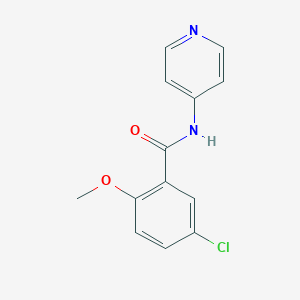
2,4-dichloro-N-(1-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(1-methylbutyl)benzamide, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Despite its effectiveness in controlling weeds, concerns have been raised about its potential impact on the environment and human health. In
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(1-methylbutyl)benzamide has been extensively studied for its herbicidal properties. It has been used to control the growth of various weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its use as a herbicide, 2,4-dichloro-N-(1-methylbutyl)benzamide has also been studied for its potential applications in the field of biomedicine. It has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Wirkmechanismus
2,4-dichloro-N-(1-methylbutyl)benzamide acts by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which prevents the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain, which ultimately results in the death of the plant. In addition to its herbicidal properties, 2,4-dichloro-N-(1-methylbutyl)benzamide has also been shown to have other biological effects, including anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
2,4-dichloro-N-(1-methylbutyl)benzamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and other pigments, which leads to a reduction in photosynthetic activity. It also disrupts the synthesis of nucleic acids and proteins, which can lead to cell death. In addition to its effects on plants, 2,4-dichloro-N-(1-methylbutyl)benzamide has also been shown to have toxic effects on animals. It can cause damage to the liver, kidneys, and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-(1-methylbutyl)benzamide has several advantages for use in lab experiments. It is relatively inexpensive and readily available, which makes it an attractive option for researchers. It is also relatively stable and has a long shelf life, which makes it easy to store and transport. However, there are also limitations to the use of 2,4-dichloro-N-(1-methylbutyl)benzamide in lab experiments. It has been shown to have toxic effects on animals, which can limit its use in certain types of experiments. In addition, its herbicidal properties can make it difficult to control the growth of plants in experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-(1-methylbutyl)benzamide. One area of research is the development of new herbicides that are less toxic to the environment and human health. Another area of research is the development of new applications for 2,4-dichloro-N-(1-methylbutyl)benzamide in the field of biomedicine. It has been shown to have anti-tumor properties and could potentially be used in cancer treatment. Finally, there is a need for more research on the environmental impact of 2,4-dichloro-N-(1-methylbutyl)benzamide. Its widespread use in agriculture has raised concerns about its potential impact on the environment and human health.
Synthesemethoden
2,4-dichloro-N-(1-methylbutyl)benzamide is synthesized by reacting 3,4-dichloroaniline with isobutyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with benzoyl chloride to form 2,4-dichloro-N-(1-methylbutyl)benzamide. The synthesis method of 2,4-dichloro-N-(1-methylbutyl)benzamide is relatively simple and cost-effective, which has contributed to its widespread use in agriculture.
Eigenschaften
Molekularformel |
C12H15Cl2NO |
|---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
2,4-dichloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-6-5-9(13)7-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YZFKJEOWLYSGIP-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




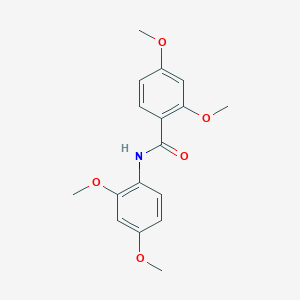
![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
